2-Ethynylisonicotinonitrile

Description

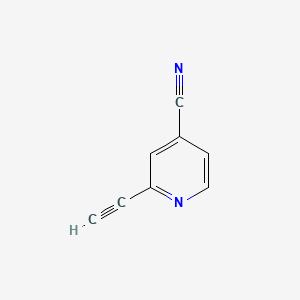

2-Ethynylisonicotinonitrile (CAS: 1211580-87-8) is a pyridine-based nitrile derivative with the molecular formula C₈H₄N₂ and a molecular weight of 128.13 g/mol. Its structure features a cyano group at the 4-position and an ethynyl substituent at the 2-position of the pyridine ring. Key physicochemical properties include a predicted density of 1.15 g/cm³, a boiling point of 236.1±25.0 °C, and a notably acidic pKa of -1.09 .

Properties

IUPAC Name |

2-ethynylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-8-5-7(6-9)3-4-10-8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIJMNHZVBEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302618 | |

| Record name | 2-Ethynyl-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-87-8 | |

| Record name | 2-Ethynyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylisonicotinonitrile typically involves the reaction of isonicotinonitrile with acetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide, with the addition of a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-isonicotinaldehyde or 2-isonicotinic acid.

Reduction: Formation of 2-ethynylisonicotinamines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynylisonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethynylisonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in this compound enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (e.g., in phthalocyanine synthesis, as seen in related phthalonitrile derivatives ). In contrast, amino substituents (e.g., ethylamino, cyclohexylamino) are electron-donating, reducing ring reactivity but improving solubility in polar solvents .

- Acidity: The pKa of this compound (-1.09) reflects the strong electron-withdrawing effect of the ethynyl group, making it more acidic than analogs with amino groups (typically pKa ~3–5 for pyridines) .

Biological Activity

2-Ethynylisonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant case studies. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of nicotinonitriles, which are derivatives of pyridine. The presence of the ethynyl group at the 2-position and the nitrile group at the 1-position contributes to its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, nicotinonitriles have been shown to exhibit significant inhibitory effects on various cancer cell lines, including lung cancer (A-549) and leukemia (HL-60) cells. A study indicated that certain derivatives demonstrated IC50 values as low as 0.6 µM against epidermal growth factor receptor (EGFR) kinases, suggesting a strong potential for targeted cancer therapy .

Table 1: Anticancer Activity of Nicotinonitriles

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A-549 | 0.6 | EGFR inhibition |

| Nicotinonitrile derivative 13 | HL-60 | <1 | Apoptosis induction |

| Compound 19 | Various | 1.06-8.92 | VEGFR-2 inhibition |

Anti-inflammatory Effects

Nicotinonitriles have also been investigated for their anti-inflammatory properties. One study reported that derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin and celecoxib in inhibiting paw edema in animal models . The mechanism involves inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity of Nicotinonitriles

| Compound | Inhibition (%) | Reference Drug | Mechanism |

|---|---|---|---|

| S-alkyl derivative | 47.31 | Nimesulide | COX-2 inhibition |

| Compound 14 | 13.7 | Nimesulide | COX-2 inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR Kinase Inhibition : The compound inhibits EGFR, which is overexpressed in various cancers, leading to reduced cell proliferation and increased apoptosis.

- VEGFR-2 Inhibition : It also targets VEGFR-2, an important receptor in angiogenesis, thereby inhibiting tumor growth by preventing blood supply formation.

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

A notable case study involved the synthesis and evaluation of various nicotinonitrile derivatives for their anticancer properties. Researchers synthesized a series of compounds and tested them against multiple cancer cell lines, demonstrating that modifications in the structure significantly influenced their biological activity . The study found that specific substitutions enhanced potency against EGFR and VEGFR-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.